1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine moiety, and a methanesulfonyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylbenzyl chloride with sodium methanesulfonate to form 3-methylbenzyl methanesulfonate. This intermediate is then reacted with piperidine-4-carboxamide in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanesulfonyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted piperidine or pyridine compounds.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
- 1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE
Comparison: Compared to these similar compounds, 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE exhibits unique properties due to the presence of both the methanesulfonyl and pyridine moieties. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-3-2-4-18(13-16)15-27(25,26)23-11-7-19(8-12-23)20(24)22-14-17-5-9-21-10-6-17/h2-6,9-10,13,19H,7-8,11-12,14-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGLVSPYWFVDQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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